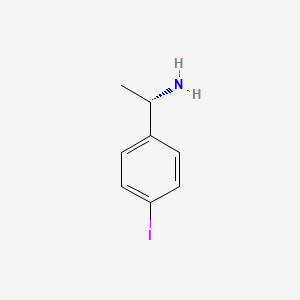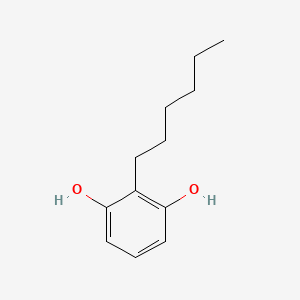
2-Hexyl-1,3-benzenediol
説明
2-Hexyl-1,3-benzenediol, also known as Hexylresorcinol, is a substituted dihydroxybenzene . It is an organic compound with the formula C12H18O2 . It is a derivative of resorcinol, where a hexyl group is attached to one of the hydroxyl groups .
Molecular Structure Analysis
This compound contains a total of 32 bonds; 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls . The molecular weight is 194.27 .
作用機序
Hexylresorcinol exhibits antiseptic, anthelmintic, and local anesthetic properties . It is believed to block voltage-gated neuronal sodium channels, inhibiting the initiation and conduction of nerve impulses for feeling or transmitting pain signals in the local area to which it is applied . It is also used in skincare products to control hyperpigmentation by modulating multiple sites in the melanogenesis pathway, namely inhibition of tyrosinase and peroxidase enzyme activities, as well as stimulating antioxidant activity .
Safety and Hazards
When handling 2-Hexyl-1,3-benzenediol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental ingestion or contact, seek immediate medical attention .
将来の方向性
The EU has restricted the use of this chemical in oxidative hair coloring products at a maximum concentration of 2.5%. It is mixed with hydrogen peroxide in a 1:1 ratio just prior to use, which corresponds to a concentration of 1.25% when applied to hair . Ongoing studies are researching the possibility of using hexylresorcinol as an anti-cancer therapy .
特性
CAS番号 |
5673-09-6 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
2-hexylbenzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-7-10-11(13)8-6-9-12(10)14/h6,8-9,13-14H,2-5,7H2,1H3 |
InChIキー |
NCTHQZTWNVDWGT-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C=CC=C1O)O |
正規SMILES |
CCCCCCC1=C(C=CC=C1O)O |
その他のCAS番号 |
5673-09-6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3191611.png)
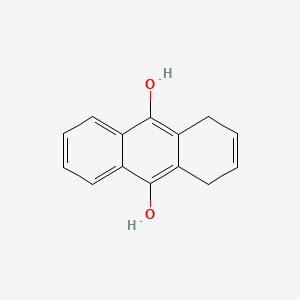
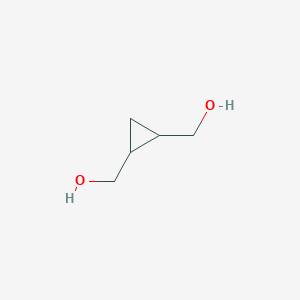
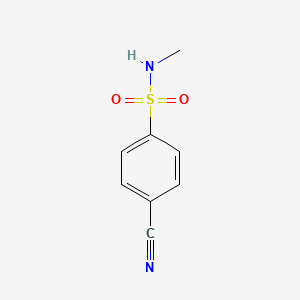
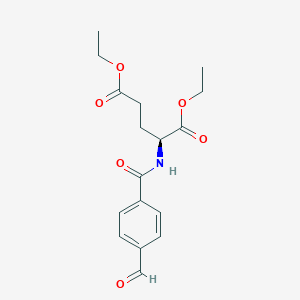



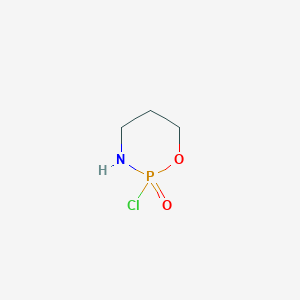
![Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester](/img/structure/B3191672.png)
![Naphtho[1,2-c]furan-1(3h)-one](/img/structure/B3191679.png)
![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)
